molecular formula C18H28ClNO2 B12403801 Dyclonine-d9 (hydrochloride)

Dyclonine-d9 (hydrochloride)

Cat. No.: B12403801
M. Wt: 334.9 g/mol
InChI Key: KNZADIMHVBBPOA-UJUQEVQPSA-N
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Description

Dyclonine-d9 (hydrochloride) is a deuterium-labeled derivative of dyclonine hydrochloride. Dyclonine hydrochloride is a topical anesthetic commonly used for pain relief from canker sores, fever blisters, and prior to endoscopic procedures. The deuterium labeling in dyclonine-d9 (hydrochloride) allows for its use in various scientific research applications, particularly in studies involving pharmacokinetics and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dyclonine-d9 (hydrochloride) typically involves the deuteration of dyclonine hydrochloride. The process begins with the synthesis of dyclonine hydrochloride, which involves the reaction of phenol with n-butyl bromide to form butyl benzene. This intermediate is then reacted with piperidine and propionyl chloride to yield dyclonine hydrochloride .

Industrial Production Methods

Industrial production of dyclonine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the production of dyclonine-d9 (hydrochloride) to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Dyclonine-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dyclonine-d9 (hydrochloride) may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Dyclonine-d9 (hydrochloride) has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of dyclonine in the body.

    Metabolic Pathways: Helps in tracing the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new anesthetic drugs and formulations.

    Biological Studies: Employed in studies involving pain relief mechanisms and local anesthesia

Mechanism of Action

Dyclonine-d9 (hydrochloride) exerts its effects by blocking both the initiation and conduction of nerve impulses. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which stabilizes the membrane and inhibits depolarization. This results in the failure of a propagated action potential and subsequent conduction blockade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dyclonine-d9 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .

Properties

Molecular Formula

C18H28ClNO2

Molecular Weight

334.9 g/mol

IUPAC Name

1-[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H/i1D3,2D2,3D2,15D2;

InChI Key

KNZADIMHVBBPOA-UJUQEVQPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

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